N,N',N''-Trimethylguanidine: Fundamental Properties and Technical Profile
N,N',N''-Trimethylguanidine: Fundamental Properties and Technical Profile
Executive Summary
N,N',N''-Trimethylguanidine (1,2,3-Trimethylguanidine) is a symmetric, organosuperbase motif distinguished by its unique steric profile and cation symmetry. Frequently confused with its commercially ubiquitous isomer, 1,1,3,3-tetramethylguanidine (Barton's base), the N,N',N''-isomer exhibits distinct physicochemical behavior, most notably a high degree of thermal instability and a tendency to polymerize.
This technical guide delineates the core properties of N,N',N''-trimethylguanidine, focusing on its synthesis via the isothiourea route, its thermodynamic basicity derived from "Y-aromaticity," and its application as a labile ligand in organometallic chemistry.
Physicochemical Profile
Structural Identity & Symmetry
Unlike the unsymmetrical 1,1,3,3-isomer, N,N',N''-trimethylguanidine possesses a substitution pattern that allows for high symmetry in its protonated state.
Basicity and "Y-Aromaticity"
The fundamental driving force of N,N',N''-trimethylguanidine’s basicity is the formation of a highly symmetric guanidinium cation (
Thermodynamic Parameters:
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Proton Affinity (Gas Phase): ~248 kcal/mol.
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pKa (Estimated): ~13.0–13.6 (H₂O). While precise aqueous pKa determination is hampered by hydrolytic instability, it is comparable to 1,1,3,3-tetramethylguanidine due to the statistical advantage of three equivalent protonation sites, despite having one fewer electron-donating methyl group.
Thermal Instability
A critical operational parameter is the compound's thermal fragility. Unlike 1,1,3,3-tetramethylguanidine, which can be distilled (bp 160 °C), N,N',N''-trimethylguanidine decomposes and polymerizes upon heating .
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Mechanism: Thermal energy triggers nucleophilic attack of a deprotonated amine on a neighboring guanidine core, leading to condensation and ammonia evolution.
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Operational Implication: It is rarely isolated as a neat free base. Standard protocol involves in situ generation or isolation as a stable salt (e.g., hydrochloride or hydroiodide).
Synthesis & Preparation Protocol
Due to its instability, the most reliable synthetic route involves the S-methylation of N,N'-dimethylthiourea followed by amine displacement.[6] This method avoids high-temperature conditions that would degrade the free base.[6]
Reaction Logic (Graphviz)
Figure 1: Stepwise synthesis of N,N',N''-trimethylguanidine via the isothiourea intermediate.[5][6][8]
Experimental Protocol
Step 1: Synthesis of S,N,N'-Trimethylisothiourea Hydroiodide
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Reagents: Dissolve N,N'-dimethylthiourea (10.4 g, 0.1 mol) in absolute ethanol (50 mL).
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Addition: Add methyl iodide (14.2 g, 0.1 mol) dropwise while stirring. The reaction is exothermic.
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Reflux: Heat the mixture to reflux for 1–2 hours to ensure complete S-methylation.
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Isolation: Evaporate the solvent under reduced pressure. The residue (isothiourium salt) is stable and can be stored.
Step 2: Conversion to N,N',N''-Trimethylguanidine
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Solvation: Dissolve the isothiourium salt in a minimum volume of cold water or ethanol.
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Displacement: Add an excess of aqueous methylamine (40% solution) or ethanolic methylamine at 0–5 °C.
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Purging: Stir for 4–6 hours. A stream of nitrogen can be used to sweep away the evolved methyl mercaptan (MeSH) gas (Caution: Stench/Toxic).
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Workup: The product exists in solution. For isolation, careful evaporation at low temperature (<30 °C) under high vacuum is required, though in situ use is recommended to prevent polymerization.
Applications & Reactivity
Catalytic Transesterification (Biodiesel)
N,N',N''-Trimethylguanidine serves as a highly active catalyst for the transesterification of triglycerides. Its activity often exceeds that of less symmetric guanidines due to the stability of the symmetric cation formed during the transition state.
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Mechanism: The guanidine abstracts a proton from methanol, generating a methoxide nucleophile. The resulting guanidinium cation is stabilized by the "Y-aromatic" resonance, driving the equilibrium forward.
Organometallic Ligand Design
In coordination chemistry, the N,N',N''-trimethylguanidine framework acts as a precursor for triazatrimethylenemethane ligands.
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Reaction: Reaction with Platinum(II) or Gold(III) precursors often involves the displacement of the guanidine protons or oxidative addition, formally coordinating the guanidine dianion.
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Stability Note: Unlike bulky substituted guanidines (e.g., tri-isopropyl), the trimethyl variant is sterically unencumbered, allowing for tight metal binding but also increasing susceptibility to nucleophilic attack at the central carbon.
Handling and Safety Data
| Parameter | Specification |
| Physical State | Colorless to pale yellow liquid (hygroscopic).[6] |
| Storage | Store at -20 °C under Argon/Nitrogen. Avoid neat storage; keep as salt or solution. |
| Hazards | Corrosive (Skin/Eye) .[6] Toxic (releases MeSH during synthesis). |
| Incompatibility | Strong oxidizers, anhydrides, heat (>50 °C). |
References
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Angyal, S. J., & Warburton, W. K. (1951). The Synthesis of N,N',N''-Trimethylguanidine. Journal of the Chemical Society, 2492–2494.
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Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of Vegetable Oils: A Review. Journal of the Brazilian Chemical Society, 9(1), 199–210.
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Maksić, Z. B., & Kovačević, B. (2001). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. The Journal of Physical Chemistry A, 105(2), 437–446.
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Coles, M. P. (2006). The coordination chemistry of guanidines and guanidinates. Dalton Transactions, (8), 985–1001.
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